Cas no 51419-25-1 (5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione)
5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1H-ISOINDOLE-1,3(2H)-DIONE, 5-AMINO-2-PROPYL-
- 5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione
- PMEHKVSRSQHZHZ-UHFFFAOYSA-N
- 51419-25-1
- 4-Amino-N-propylphthalimide
- SCHEMBL8005568
- AKOS000246906
- EN300-1105515
-
- Inchi: 1S/C11H12N2O2/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11(13)15/h3-4,6H,2,5,12H2,1H3
- InChI Key: PMEHKVSRSQHZHZ-UHFFFAOYSA-N
- SMILES: O=C1C2C=C(C=CC=2C(N1CCC)=O)N
Computed Properties
- Exact Mass: 204.089877630Da
- Monoisotopic Mass: 204.089877630Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 63.4Ų
5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1105515-0.05g |
5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione |
51419-25-1 | 95% | 0.05g |
$348.0 | 2023-10-27 | |
| Enamine | EN300-1105515-0.1g |
5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione |
51419-25-1 | 95% | 0.1g |
$364.0 | 2023-10-27 | |
| Enamine | EN300-1105515-0.25g |
5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione |
51419-25-1 | 95% | 0.25g |
$381.0 | 2023-10-27 | |
| Enamine | EN300-1105515-0.5g |
5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione |
51419-25-1 | 95% | 0.5g |
$397.0 | 2023-10-27 | |
| Enamine | EN300-1105515-1.0g |
5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione |
51419-25-1 | 1g |
$728.0 | 2023-06-10 | ||
| Enamine | EN300-1105515-2.5g |
5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione |
51419-25-1 | 95% | 2.5g |
$810.0 | 2023-10-27 | |
| Enamine | EN300-1105515-5.0g |
5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione |
51419-25-1 | 5g |
$2110.0 | 2023-06-10 | ||
| Enamine | EN300-1105515-10.0g |
5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione |
51419-25-1 | 10g |
$3131.0 | 2023-06-10 | ||
| Enamine | EN300-1105515-1g |
5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione |
51419-25-1 | 95% | 1g |
$414.0 | 2023-10-27 | |
| Enamine | EN300-1105515-5g |
5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione |
51419-25-1 | 95% | 5g |
$1199.0 | 2023-10-27 |
5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione
Introduction to 5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 51419-25-1)
5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione, identified by its Chemical Abstracts Service number (CAS No. 51419-25-1), is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the class of isoindole derivatives, which are known for their diverse pharmacological properties and roles in drug discovery. The presence of both amino and carbonyl functional groups in its structure suggests a high degree of reactivity, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in therapeutic applications.
The molecular structure of 5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione consists of a fused bicyclic system with an isoindole core, substituted with an amino group at the 5-position and an isopropyl group at the 2-position. The dihydro functionality indicates the presence of a saturated ring system adjacent to the isoindole core, which can influence the electronic properties and steric environment of the molecule. This structural motif is reminiscent of several bioactive natural products and synthetic drugs, suggesting that 5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione may exhibit similar pharmacological effects.
In recent years, there has been growing interest in isoindole derivatives as scaffolds for drug development. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The amino group in 5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione provides a site for further functionalization, allowing chemists to modify the molecule and tailor its biological activity. For instance, conjugation with other pharmacophores or incorporation into larger peptidomimetic structures could enhance its binding affinity to specific targets.
One of the most compelling aspects of 5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione is its potential as a precursor for more complex molecules. The reactive sites on this compound can be exploited to develop novel heterocycles or to incorporate other functional groups that may improve solubility, bioavailability, or metabolic stability. This flexibility makes it an attractive candidate for high-throughput screening campaigns and rational drug design approaches.
Recent studies have begun to explore the biological activity of 5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione and its derivatives. Preliminary investigations suggest that this compound may interact with various biological targets due to its structural features. For example, the isoindole core is known to mimic certain natural products that have been shown to modulate enzyme activity or receptor binding. The amino group could also serve as a recognition element for protein interactions, potentially leading to applications in enzyme inhibition or receptor agonism.
The synthesis of 5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione presents an interesting challenge for organic chemists. Given its complex structure, multiple synthetic routes can be envisaged. One possible approach involves the condensation of appropriate precursors under controlled conditions to form the isoindole core followed by functionalization at the 5-position with an amino group. Alternatively, palladium-catalyzed cross-coupling reactions could be employed to introduce the isopropyl substituent at the 2-position after initial ring formation.
The stereochemistry of 5-amino-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione is another critical consideration in its synthesis and application. The dihydro functionality implies that the molecule exists as a mixture of enantiomers or diastereomers depending on the reaction conditions used during synthesis. Careful control over reaction parameters such as temperature、solvent choice、and catalyst selection is essential to obtain the desired stereoisomer with high enantiomeric purity.
In conclusion,5-amino - 2 - propyl - 2 , 3 - dihydro - 1 H - iso indole - 1 , 3 - dione ( CAS No . 51419 - 25 - 1 ) represents a promising compound in pharmaceutical research with its unique structural features and potential biological activities . Further exploration into its synthesis , functionalization , and biological evaluation will likely uncover new therapeutic opportunities . As our understanding of molecular interactions continues to evolve , compounds like this will play an increasingly important role in drug discovery and development .
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